molecular formula C15H14Cl2N2O B5691743 N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea CAS No. 67616-09-5

N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea

Cat. No. B5691743
CAS RN: 67616-09-5
M. Wt: 309.2 g/mol
InChI Key: UBHGPRKDMGPKQX-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea and similar compounds are synthesized through various chemical reactions. For instance, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea is an efficient reagent for N-chlorination of amino esters, amides, and peptides, demonstrating the utility of urea derivatives in chlorination reactions under mild conditions (Sathe, Karade, & Kaushik, 2007).

Molecular Structure Analysis

  • The molecular structures of N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea and related compounds are often confirmed using spectroscopic methods such as IR, 1H NMR, and elemental analysis (Xin-jian, Xian-sheng, & Sheng, 2006). This indicates the importance of these techniques in understanding the structural aspects of these compounds.

Chemical Reactions and Properties

  • Various derivatives of N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea exhibit different chemical properties and reactions. For example, N-phenyl-N'-(chloro phenyl) ureas show biological activity in promoting cell division in certain plants (Hai-shuang, 2004).

Physical Properties Analysis

  • The physical properties of these compounds, such as their solubility, melting point, and stability, can be inferred from their synthesis and molecular structure. However, specific studies focusing on the physical properties of N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea are not directly available.

Chemical Properties Analysis

  • The chemical properties, including reactivity and stability, are closely related to the molecular structure of these urea derivatives. The presence of dichlorophenyl and phenylethyl groups in N-(3,4-dichlorophenyl)-N'-(2-phenylethyl)urea likely influences its chemical behavior in various reactions and interactions (Gaudreault, Lacroix, Pagé, & Joly, 1988).

properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-(2-phenylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2N2O/c16-13-7-6-12(10-14(13)17)19-15(20)18-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H2,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBHGPRKDMGPKQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)NC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601252442
Record name N-(3,4-Dichlorophenyl)-N′-(2-phenylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3,4-Dichlorophenyl)-3-phenethylurea

CAS RN

67616-09-5
Record name N-(3,4-Dichlorophenyl)-N′-(2-phenylethyl)urea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=67616-09-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(3,4-Dichlorophenyl)-N′-(2-phenylethyl)urea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601252442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3,4-DICHLOROPHENYL)-3-PHENETHYLUREA
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